Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-cyano-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a cyano group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyano-containing compound, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a wide variety of products depending on the nucleophile used .
Scientific Research Applications
Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and bicyclic structure can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition or activation of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: Similar structure but with a hydroxyl group instead of a cyano group.
Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: Contains a ketone group instead of a cyano group.
Tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate: A related compound with a different bicyclic structure.
Uniqueness
Tert-butyl 5-cyano-2-azabicyclo[22The combination of the bicyclic structure and the cyano group makes it a versatile compound in synthetic chemistry and various research fields .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-5,7H2,1-3H3 |
InChI Key |
HSWMDSWJFLISJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.